6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide is a chemical compound with the molecular formula CHFNO. This compound features a unique trifluoroethyl group attached to a nicotinamide moiety, which significantly influences its chemical properties and biological activities. It is primarily utilized in scientific research across various fields, including chemistry, biology, and medicine.
The synthesis of 6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide typically involves the reaction of nicotinamide with 2,2,2-trifluoroethylamine. The reaction conditions generally include:
In industrial settings, continuous flow reactors may be utilized to ensure consistent product quality and yield. This method allows for precise control over reaction conditions, optimizing the synthesis process.
The molecular structure of 6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide consists of a nicotinamide core with an amino group at the sixth position and a trifluoroethyl group attached to the nitrogen atom. The presence of fluorine atoms contributes to its unique properties.
6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide can undergo various chemical reactions:
The mechanism of action for 6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's binding affinity to certain enzymes or receptors, modulating their activity. This interaction is crucial in exploring its potential therapeutic applications .
6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing its versatility in research and application across multiple scientific domains.
Nicotinamide (pyridine-3-carboxamide) serves as a fundamental scaffold in medicinal chemistry due to its dual roles as an essential cofactor (NAD⁺ precursor) and a versatile pharmacophore. Early drug discovery efforts leveraged its inherent bioactivity, particularly as an endogenous inhibitor of enzymes like histone deacetylases (HDACs) and sirtuins (SIRT1). For example, Bitterman et al. demonstrated nicotinamide’s noncompetitive inhibition of SIRT1 with IC₅₀ values <50 μM, establishing its role in epigenetic modulation [3] [5]. This discovery catalyzed the development of advanced derivatives, such as 2-anilinobenzamide-based HDAC inhibitors (e.g., compound 52a, IC₅₀ = 17 μM), which optimized binding to hydrophobic enzyme pockets [3]. The evolution continued with the discovery of 6-amino nicotinamides as potent and selective Class I HDAC inhibitors, exhibiting efficacy in HCT116 xenograft models [1]. These innovations underscore the scaffold’s adaptability in targeting diverse biological pathways.
The 2,2,2-trifluoroethyl (–CH₂CF₃) group is a critical structural motif that enhances the pharmacological profile of drug candidates. Its high electronegativity and lipophilicity improve membrane permeability and metabolic stability. In antimalarial drug development, trifluoroethyl-containing compounds like DSM1465 demonstrated enhanced oral bioavailability and prolonged half-life, enabling once-monthly dosing for chemoprevention [6]. This substituent also influences binding interactions; for instance, in dihydroorotate dehydrogenase (DHODH) inhibitors, the trifluoroethyl group forms hydrophobic contacts with the enzyme’s ubiquinone-binding site, boosting selectivity for Plasmodium over human enzymes [6]. Additionally, pyridine derivatives bearing fluorinated groups exhibit improved blood-brain barrier penetration, expanding applications to neurological targets like SARM1 (sterile alpha and TIR motif-containing protein 1) [4] [7].
6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide represents a strategic fusion of the bioactive 6-aminonicotinamide core with the trifluoroethyl pharmacophore. This compound exemplifies scaffold hybridization, a technique used to overcome limitations of first-generation inhibitors. Its design draws from:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7